Cas no 6127-18-0 (4-Bromo-2-methyl-1H-indole)

4-Bromo-2-methyl-1H-indole is a halogenated indole derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substitution at the 4-position and methyl group at the 2-position enhance its reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Heck couplings, to construct complex heterocyclic frameworks. The compound's stability and well-defined structure facilitate precise modifications in medicinal chemistry, particularly in the development of bioactive molecules. It serves as a key precursor for synthesizing indole-based compounds with potential applications in drug discovery and agrochemicals. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-Bromo-2-methyl-1H-indole structure
4-Bromo-2-methyl-1H-indole structure
Product name:4-Bromo-2-methyl-1H-indole
CAS No:6127-18-0
MF:C9H8BrN
Molecular Weight:210.0705
MDL:MFCD18380829
CID:522972
PubChem ID:21814566

4-Bromo-2-methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-methyl-1H-indole
    • 1H-Indole,4-bromo-2-methyl-
    • 2-CYANO-N-(4-METHYLPHENYL)ETHANETHIOAMIDE
    • 4-Bromo-2-methylindole
    • 2-Methyl-4-bromo-1H-indole
    • 1H-Indole, 4-bromo-2-methyl-
    • MXRPXKYWAYTGJY-UHFFFAOYSA-N
    • SB14903
    • SY029702
    • AB0025814
    • ST24028948
    • W7354
    • 6127-18-0
    • DTXSID20618343
    • EN300-106596
    • MFCD18380829
    • CS-W005700
    • SCHEMBL598649
    • FS-3427
    • AKOS015920311
    • DA-39922
    • MDL: MFCD18380829
    • インチ: 1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
    • InChIKey: MXRPXKYWAYTGJY-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C2=C1C([H])=C(C([H])([H])[H])N2[H]

計算された属性

  • 精确分子量: 208.98400
  • 同位素质量: 208.984
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 15.8

じっけんとくせい

  • 密度みつど: 1.215
  • Boiling Point: 326.4°C at 760 mmHg
  • フラッシュポイント: 151.2°C
  • Refractive Index: 1.65
  • PSA: 15.79000
  • LogP: 3.23880

4-Bromo-2-methyl-1H-indole Security Information

4-Bromo-2-methyl-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-2-methyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM126787-250mg
4-bromo-2-methyl-1H-indole
6127-18-0 95%+
250mg
$*** 2023-03-30
Enamine
EN300-106596-0.1g
4-bromo-2-methyl-1H-indole
6127-18-0 95%
0.1g
$89.0 2023-10-28
Enamine
EN300-106596-0.25g
4-bromo-2-methyl-1H-indole
6127-18-0 95%
0.25g
$128.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2040-25G
4-bromo-2-methyl-1H-indole
6127-18-0 97%
25g
¥ 11,391.00 2023-03-16
Enamine
EN300-106596-2.5g
4-bromo-2-methyl-1H-indole
6127-18-0 95%
2.5g
$669.0 2023-10-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0626-500mg
4-Bromo-2-methyl-1H-indole
6127-18-0 96%
500mg
2111.63CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847261-250mg
4-Bromo-2-methyl-1H-indole
6127-18-0 98%
250mg
877.50 2021-05-17
eNovation Chemicals LLC
Y1126622-100mg
4-Bromo-2-methyl-1H-indole
6127-18-0 95%
100mg
$170 2024-07-28
eNovation Chemicals LLC
Y1126622-1g
4-Bromo-2-methyl-1H-indole
6127-18-0 95%
1g
$455 2024-07-28
eNovation Chemicals LLC
Y1126622-5g
4-Bromo-2-methyl-1H-indole
6127-18-0 95%
5g
$1780 2024-07-28

4-Bromo-2-methyl-1H-indole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:6127-18-0)2-CYANO-N-(4-METHYLPHENYL)ETHANETHIOAMIDE
注文番号:sfd1754
在庫ステータス:in Stock
はかる:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally

4-Bromo-2-methyl-1H-indole 関連文献

4-Bromo-2-methyl-1H-indoleに関する追加情報

Introduction to 4-Bromo-2-methyl-1H-indole (CAS No: 6127-18-0)

4-Bromo-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 6127-18-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both bromine and methyl substituents on the indole ring imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-Bromo-2-methyl-1H-indole consists of a benzene-like ring system with an additional nitrogen atom at position 1, forming the indole core. The bromine atom at position 4 and the methyl group at position 2 are key functional groups that influence its chemical behavior. This arrangement allows for various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed coupling, which are widely employed in medicinal chemistry to construct more complex molecular architectures.

In recent years, 4-Bromo-2-methyl-1H-indole has been extensively studied for its potential applications in the synthesis of bioactive molecules. One of the most notable areas of research is its role as a precursor in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating indole derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The bromine substituent facilitates further functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups at different positions on the indole scaffold.

Recent advancements in drug discovery have highlighted the importance of 4-Bromo-2-methyl-1H-indole in designing selective modulators of protein-protein interactions. Researchers have leveraged its structural features to develop compounds that disrupt aberrant signaling pathways involved in diseases such as cancer and neurodegeneration. The methyl group at position 2 enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the bromine atom provides a handle for further derivatization to achieve desired pharmacokinetic profiles.

The synthesis of 4-Bromo-2-methyl-1H-indole typically involves bromination and alkylation reactions starting from commercially available indole derivatives. Modern synthetic methodologies have optimized these processes to improve yield and purity, making it more accessible for large-scale applications. Catalytic systems such as palladium acetate or copper iodide have been employed to facilitate efficient cross-coupling reactions, reducing reaction times and minimizing byproduct formation.

From a computational chemistry perspective, 4-Bromo-2-methyl-1H-indole has been subjected to molecular modeling studies to understand its binding interactions with biological targets. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity. For example, virtual screening campaigns have identified novel analogs of 4-Bromo-2-methyl-1H-indole that exhibit improved potency against specific enzymes or receptors. Such computational approaches are integral to modern drug discovery pipelines, complementing experimental efforts by predicting promising candidates for further validation.

The pharmaceutical industry has also explored 4-Bromo-2-methyl-1H-indole as a building block for developing next-generation therapeutics. Its versatility allows for the creation of diverse chemical libraries through combinatorial synthesis and high-throughput screening. Several academic groups have reported novel scaffolds derived from 4-Bromo-2-methyl-1H-indole that show promise in preclinical models. These findings underscore its significance as a key intermediate in medicinal chemistry and highlight its potential to contribute to future therapeutic breakthroughs.

Looking ahead, the continued exploration of 4-Bromo-2-methyl-1H-indole is expected to yield further insights into its applications across multiple domains. As synthetic methodologies evolve and computational tools become more sophisticated, researchers will be able to design even more intricate derivatives with tailored properties. The integration of machine learning algorithms into drug discovery workflows may further accelerate the identification of novel compounds based on 4-Bromo-2-methyl-1H-indole, opening new avenues for therapeutic development.

In summary, 4-Bromo-2-methyl-1H-indole (CAS No: 6127-18-0) represents a structurally interesting and synthetically versatile compound with significant implications in pharmaceutical research. Its role as an intermediate in drug development continues to be refined through innovative synthetic strategies and interdisciplinary collaborations between chemists, biologists, and computer scientists. The ongoing investigation into this molecule underscores its importance as a cornerstone in modern medicinal chemistry.

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